Cas no 1702193-02-9 (4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)

4-(But-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a terminal alkyne and carboxylic acid functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound's structure allows for selective modifications, particularly through click chemistry via the alkyne moiety or further derivatization at the carboxylic acid group. Its pyrimidine core is of interest in pharmaceutical research, serving as a scaffold for biologically active molecules. The presence of both reactive sites enhances its utility in cross-coupling reactions, amide formations, and other transformations, supporting the development of novel compounds for therapeutic and material science applications.
4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid structure
1702193-02-9 structure
商品名:4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid
CAS番号:1702193-02-9
MF:C10H11N3O2
メガワット:205.213241815567
CID:5738012
PubChem ID:130484569

4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1449614
    • 4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylicacid
    • 1702193-02-9
    • 4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
    • 5-Pyrimidinecarboxylic acid, 4-(3-butyn-1-ylamino)-2-methyl-
    • 4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid
    • インチ: 1S/C10H11N3O2/c1-3-4-5-11-9-8(10(14)15)6-12-7(2)13-9/h1,6H,4-5H2,2H3,(H,14,15)(H,11,12,13)
    • InChIKey: TYCKRSOYMQNUBH-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CN=C(C)N=C1NCCC#C)=O

計算された属性

  • せいみつぶんしりょう: 205.085126602g/mol
  • どういたいしつりょう: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.303±0.06 g/cm3(Predicted)
  • ふってん: 411.3±40.0 °C(Predicted)
  • 酸性度係数(pKa): 1.24±0.36(Predicted)

4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1449614-0.05g
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
0.05g
$1091.0 2023-06-06
Enamine
EN300-1449614-5.0g
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
5g
$3770.0 2023-06-06
Enamine
EN300-1449614-250mg
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
250mg
$906.0 2023-09-29
Enamine
EN300-1449614-2.5g
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
2.5g
$2548.0 2023-06-06
Enamine
EN300-1449614-0.25g
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
0.25g
$1196.0 2023-06-06
Enamine
EN300-1449614-500mg
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
500mg
$946.0 2023-09-29
Enamine
EN300-1449614-10000mg
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
10000mg
$4236.0 2023-09-29
Enamine
EN300-1449614-0.5g
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
0.5g
$1247.0 2023-06-06
Enamine
EN300-1449614-10.0g
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
10g
$5590.0 2023-06-06
Enamine
EN300-1449614-2500mg
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
1702193-02-9
2500mg
$1931.0 2023-09-29

4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid 関連文献

4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acidに関する追加情報

4-(But-3-Yn-1-Yl)Amino-2-Methylpyrimidine-5-Carboxylic Acid: A Comprehensive Overview

The compound 4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid, identified by the CAS number 1702193-02-9, is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their structural versatility and biological activity. The molecule's structure consists of a pyrimidine ring substituted with a butynyl amino group at position 4, a methyl group at position 2, and a carboxylic acid group at position 5. These substituents contribute to the compound's unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as click chemistry and transition-metal-catalyzed reactions. The presence of the butynyl group introduces alkyne functionality, which is highly valuable in modern organic synthesis for constructing complex molecular architectures. The methyl group at position 2 enhances the molecule's lipophilicity, potentially improving its bioavailability in pharmacological applications. Meanwhile, the carboxylic acid group at position 5 provides an acidic functionality, which can be utilized for further functionalization or as a binding site in biological systems.

One of the most promising applications of 4-(but-3-yinyl)amino-pyrimidine derivatives lies in drug discovery. Pyrimidine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for anti-cancer therapies. Additionally, its alkyne moiety allows for conjugation with other bioactive molecules through copper-catalyzed azide–alkyne cycloaddition (CuAAC), enabling the creation of multi-functional drug candidates.

In the realm of materials science, this compound has shown potential as a building block for constructing advanced materials such as metal–organic frameworks (MOFs) and covalent organic frameworks (COFs). The carboxylic acid group can serve as a coordinating unit for metal ions, while the pyrimidine ring provides a rigid and planar structure essential for MOF formation. Furthermore, the butynyl group can be utilized for cross-linking or functionalization, enhancing the material's mechanical and electronic properties.

From an analytical standpoint, the compound's structure presents both opportunities and challenges for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to confirm its identity and purity. The alkyne protons in the butynyl group exhibit distinct chemical shifts in proton NMR, while carbon NMR can provide insights into the sp-hybridized carbons. High-resolution MS further aids in determining the molecular formula and confirming structural integrity.

Environmental considerations are also critical when handling this compound. Although it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. Storage in inert conditions and controlled environments is recommended to preserve its stability and prevent degradation.

In conclusion, 4-(but-3-yinyl)amino-pyrimidine derivatives represent a compelling area of research with diverse applications across chemistry and biology. As scientific advancements continue to unfold, this compound is poised to play an increasingly significant role in drug discovery, materials science, and beyond.

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